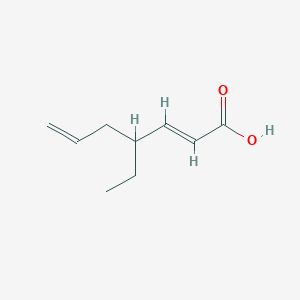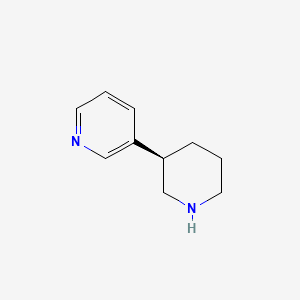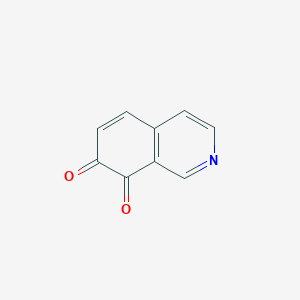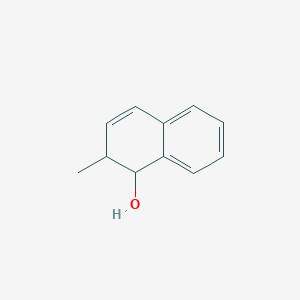
2,6-Heptadienoic acid, 4-ethyl-, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-Ethyl-2,6-heptadienoic acid is an organic compound characterized by the presence of a carboxylic acid group and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Ethyl-2,6-heptadienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethyl-2,6-heptadien-1-ol.
Oxidation: The primary alcohol group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure (2E)-4-Ethyl-2,6-heptadienoic acid.
Industrial Production Methods
In an industrial setting, the production of (2E)-4-Ethyl-2,6-heptadienoic acid may involve continuous flow processes to ensure high yield and purity. Catalytic oxidation methods using supported metal catalysts can be employed to enhance the efficiency of the oxidation step.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-4-Ethyl-2,6-heptadienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The diene system can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Electrophiles such as halogens (Br2, Cl2) and acids (HCl, HBr).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2E)-4-Ethyl-2,6-heptadienoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2E)-4-Ethyl-2,6-heptadienoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The conjugated diene system allows for electron delocalization, which can influence its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4E)-Decadienoic acid: Another conjugated diene with similar structural features but different chain length and substitution pattern.
(2E)-4-Methyl-2,6-heptadienoic acid: Similar structure with a methyl group instead of an ethyl group.
(2E)-4-Propyl-2,6-heptadienoic acid: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
(2E)-4-Ethyl-2,6-heptadienoic acid is unique due to its specific ethyl substitution and the position of the double bonds, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(2E)-4-ethylhepta-2,6-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-3-5-8(4-2)6-7-9(10)11/h3,6-8H,1,4-5H2,2H3,(H,10,11)/b7-6+ |
Clave InChI |
HKJUCKFBSKKODW-VOTSOKGWSA-N |
SMILES isomérico |
CCC(CC=C)/C=C/C(=O)O |
SMILES canónico |
CCC(CC=C)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Imidazo[1,2-a]pyridin-5-ylethanamine](/img/structure/B11919778.png)
![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11919781.png)

![(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919795.png)
![4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11919801.png)


![1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)




![1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919852.png)

